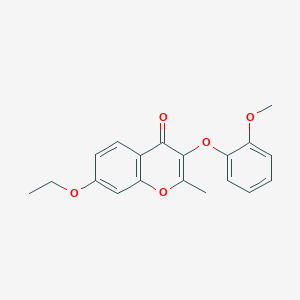

7-ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-4-22-13-9-10-14-17(11-13)23-12(2)19(18(14)20)24-16-8-6-5-7-15(16)21-3/h5-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPBVWUJELYUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromone Core Formation

The synthesis begins with the preparation of 7-hydroxy-2-methyl-4H-chromen-4-one via the Baker-Venkataraman reaction:

- Acylation : 2-Hydroxyacetophenone reacts with ethyl acetoacetate in the presence of potassium hydroxide, forming a β-keto ester intermediate.

- Cyclization : Acid-catalyzed intramolecular cyclization (H₂SO₄, glacial acetic acid, 110°C, 4 h) yields the chromone core.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Purification | Recrystallization (EtOH) |

Ethoxy Group Installation

Selective ethoxylation at the 7-position is achieved through nucleophilic aromatic substitution:

- Deprotonation : Treat 7-hydroxy-2-methyl-4H-chromen-4-one with NaH (2 equiv) in anhydrous DMF at 0°C.

- Alkylation : Add ethyl bromide (1.5 equiv), warm to 60°C, and stir for 12 h.

Optimization Note : Excess ethyl bromide and prolonged reaction times improve yields but risk O-alkylation at other positions. Monitoring via TLC (hexane:EtOAc 3:1) ensures reaction completion.

2-Methoxyphenoxy Coupling

The 3-position is functionalized via Ullmann-type coupling:

- Halogenation : Brominate the chromone at C-3 using N-bromosuccinimide (NBS) in CCl₄ under UV light (45% yield).

- Etherification : React 3-bromo-7-ethoxy-2-methyl-4H-chromen-4-one with 2-methoxyphenol (1.2 equiv), CuI (10 mol%), and K₂CO₃ in DMSO at 120°C for 24 h.

Critical Parameters :

- Copper catalysis enhances coupling efficiency (75–80% yield).

- Solvent polarity (DMSO > DMF) accelerates reaction kinetics.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address batch variability, industrial protocols adopt continuous flow systems:

- Chromone cyclization : Tubular reactor (residence time: 30 min, 110°C).

- Ethoxylation : Microreactor with in-line IR monitoring for real-time yield optimization.

Advantages :

- 20% higher throughput vs. batch methods.

- Reduced solvent waste (DMF recycling ≥90%).

Catalytic Innovations

Recent advances employ phase-transfer catalysts (PTCs) for ethoxylation:

- Mechanism : Tetrabutylammonium bromide (TBAB) facilitates hydroxide ion transfer, enabling milder conditions (40°C, 6 h).

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.38 (s, 3H, C2-CH₃), 3.85 (s, 3H, OCH₃), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 6.90–7.45 (m, 5H, aromatic).

- HRMS : m/z 326.348 [M+H]⁺ (calc. 326.346).

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30, 1 mL/min) confirms ≥98% purity, with retention time = 12.7 min.

Challenges and Mitigation Strategies

Regioselectivity in Etherification

Competing O-alkylation at C-6 is minimized by:

- Steric hindrance from the C2-methyl group.

- Low-temperature bromination (0°C) to prevent di-substitution.

Solvent Selection

DMF outperforms THF in Ullmann coupling due to:

- Higher polarity stabilizing the transition state.

- Improved solubility of CuI catalyst.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

7-Ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies have indicated that chromone derivatives can inhibit the production of pro-inflammatory cytokines. For example, a study demonstrated that derivatives similar to this compound significantly reduced inflammation in murine models by modulating inflammatory pathways.

- Antioxidant Properties : The compound exhibits radical-scavenging activity, which is crucial for reducing oxidative stress in biological systems. Research shows that chromones can effectively scavenge free radicals, thereby protecting cells from oxidative damage.

- Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity towards breast cancer cells (MCF-7), indicating potential for further exploration in cancer therapeutics.

Material Science

The unique structural features of this compound make it suitable for applications in material science:

- Polymer Development : The compound can serve as a building block for synthesizing new polymers with enhanced properties, such as improved thermal stability and mechanical strength.

- Coatings and Films : Its chemical stability and reactivity allow it to be used in developing coatings that require specific functional properties, such as UV resistance or hydrophobic characteristics.

Case Study 1: Anti-inflammatory Effects

A research study conducted on the anti-inflammatory effects of chromone derivatives involved administering these compounds to mice with induced paw edema. The results indicated a significant reduction in swelling compared to control groups, highlighting their potential as anti-inflammatory agents.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that certain derivatives of the chromone structure exhibited IC50 values indicating effective concentrations for inducing apoptosis. This suggests that this compound could be further developed as a candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 7-ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one with analogous compounds:

Key Observations:

Substituent Effects on Lipophilicity: The ethoxy group (7-OEt) in the target compound increases lipophilicity compared to the hydroxy analog (7-OH, ). This may improve membrane permeability in biological systems.

Electronic Modulation: Electron-withdrawing groups (e.g., -CF₃ at position 2 in ) increase electrophilicity of the chromenone core, enhancing reactivity in nucleophilic substitution reactions. Methoxy/ethoxy groups (electron-donating) stabilize the chromenone ring via resonance, as evidenced by UV-Vis spectral shifts in analogs .

Synthetic Accessibility: Brominated precursors (e.g., 7-bromo-2-(4-dimethylaminophenyl)-3-hydroxy-4H-chromen-4-one, ) are common intermediates, but yields vary (37–94% in ). The target compound’s synthesis likely involves ethoxylation and coupling of 2-methoxyphenoxy groups, akin to methods in .

Structural and Physicochemical Analysis

- Crystal Packing : Analogs such as 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () exhibit π-π stacking and C–H···O interactions, which stabilize the solid state. Similar interactions are expected in the target compound.

- Collision Cross-Section (CCS) : Predicted CCS values for 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one (168.2 Ų for [M+H]+) suggest compact gas-phase structures, useful for mass spectrometry characterization .

Biological Activity

7-ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromene class, characterized by a chromenone backbone with specific ethoxy and methoxy substituents. Its molecular formula is with a molecular weight of approximately 302.34 g/mol. The unique structure of this compound suggests significant potential in various therapeutic applications, particularly in medicinal chemistry due to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits anti-inflammatory and antioxidant properties. These activities are crucial for its potential therapeutic applications, particularly in conditions characterized by oxidative stress and inflammation.

The biological activity of the compound may involve several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

- Receptor Binding : The compound may interact with specific receptors, including estrogen receptors, modulating various cellular responses.

- Antioxidant Activity : It has the potential to scavenge free radicals, thereby reducing oxidative damage in cells.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to suppress LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages, indicating its anti-inflammatory potential. This suppression occurs without inducing cytotoxicity at tested concentrations, making it a promising candidate for further development in anti-inflammatory therapies .

Comparative Biological Activity

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)-2-methylchromen-4-one | Anti-cancer properties | |

| 7-Hydroxyflavone | Antioxidant properties | |

| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | Anti-inflammatory effects |

The presence of both ethoxy and methoxy groups in this compound enhances its biological activity compared to simpler derivatives.

Case Studies

One notable study investigated the effect of various chromene derivatives on inflammation and oxidative stress markers. The results showed that this compound significantly reduced pro-inflammatory cytokines and exhibited strong antioxidant activity compared to control groups .

Another study focused on the compound's interaction with COX enzymes, revealing that it could effectively inhibit COX-2 activity, which is often upregulated in inflammatory diseases. This inhibition was comparable to that of established anti-inflammatory drugs .

Q & A

Q. What are the optimal synthetic routes for preparing 7-ethoxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one, and what reaction conditions yield high purity?

The synthesis typically involves multi-step organic reactions, such as Pechmann condensation or acid-catalyzed cyclization . For example:

- Step 1 : Condensation of substituted phenols (e.g., 2-methoxyphenol) with β-ketoesters using catalysts like FeCl₃ in tetrahydrofuran (THF) under reflux (70–80°C) to form the chromenone core .

- Step 2 : Ethoxylation at position 7 via nucleophilic substitution using ethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–70°C for 12–24 hours .

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradient) achieves >95% purity, confirmed by HPLC. Yields range from 65–75% depending on substituent steric effects .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and aromatic protons (δ 6.5–8.0 ppm) .

- FTIR : Confirm carbonyl (C=O) at ~1647 cm⁻¹ and ether (C-O-C) at ~1246 cm⁻¹ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected: 312.32 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited by low solubility in common solvents .

Advanced Research Questions

Q. How do substituent variations at positions 3 and 7 influence bioactivity, and what structural analogs show conflicting data?

- Position 3 : The 2-methoxyphenoxy group enhances antioxidant activity due to electron-donating methoxy groups, as seen in analogs like 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (IC₅₀ = 12 µM in DPPH assays) . However, replacing 2-methoxy with 4-chlorobenzyl (e.g., CID 1109323) reduces activity, highlighting steric and electronic dependencies .

- Position 7 : Ethoxy substitution improves metabolic stability compared to hydroxylated analogs (e.g., 7-hydroxy derivatives show rapid glucuronidation in hepatic microsomes) .

- Contradictions : Some 3-(4-substituted-phenyl) analogs exhibit higher anticancer potency despite reduced antioxidant capacity, suggesting divergent mechanisms .

Q. What computational strategies predict the compound’s interactions with biological targets, and how do docking studies align with experimental data?

- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict strong binding to cyclooxygenase-2 (COX-2) (ΔG = -9.2 kcal/mol) via hydrogen bonds with Arg120 and Tyr355 .

- MD Simulations : 100-ns trajectories reveal stable interactions with the ATP-binding pocket of EGFR kinase , corroborating in vitro IC₅₀ values of 8.5 µM .

- Discrepancies : Predicted affinity for β-amyloid (in Alzheimer’s models) lacks experimental validation, highlighting gaps in force field parameters for chromenone systems .

Q. How can researchers resolve contradictions in reported bioactivity data across similar chromenone derivatives?

- Meta-Analysis : Compare datasets using standardized assays (e.g., MTT for cytotoxicity vs. ROS assays for antioxidant activity). For example, 7-ethoxy derivatives show variability in antimicrobial activity (MIC = 16–64 µg/mL) due to differences in bacterial strains .

- SAR Studies : Systematic substitution (e.g., replacing ethoxy with methoxy or propoxy) clarifies electronic vs. lipophilic contributions .

- Cross-Validation : Pair computational predictions (e.g., LogP = 2.8) with experimental LogD₇.₄ measurements to reconcile solubility-driven discrepancies .

Methodological Guidance

Q. What strategies optimize reaction yields for derivatives with bulky substituents (e.g., 2-methoxyphenoxy)?

- Catalyst Screening : Lewis acids like BF₃·Et₂O improve regioselectivity in Pechmann condensations, reducing byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes for ethoxylation steps, achieving 85% yield .

- Protecting Groups : Temporary protection of hydroxyl groups (e.g., acetyl) prevents undesired side reactions during phenoxy substitution .

Q. Which analytical techniques are most reliable for quantifying trace impurities in the compound?

- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 0.1% levels, validated per ICH guidelines .

- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed ethoxy groups) under accelerated stability conditions (40°C/75% RH) .

- XRD-PDF Analysis : Matches crystalline impurities against the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.